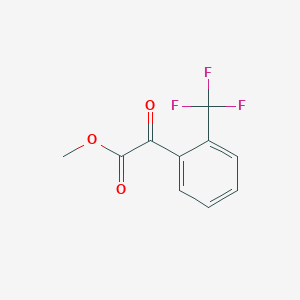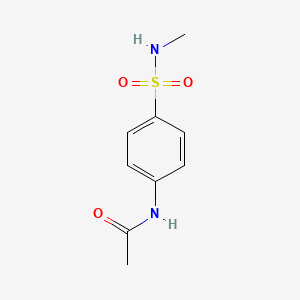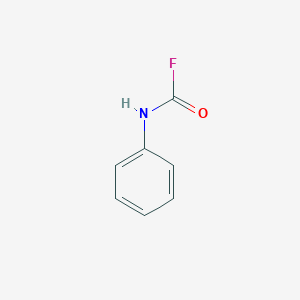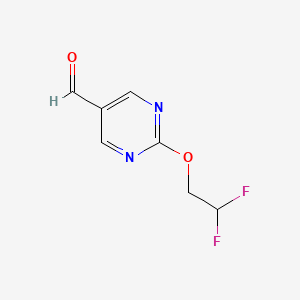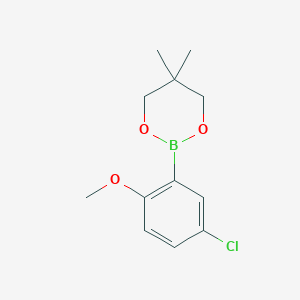
2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Vue d'ensemble
Description
2-(5-Chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 5-Chloro-2-methoxy-m-xyleneboronic acid or CMMX, is a boronic acid derivative that has recently become a popular molecule for research applications. It is a versatile compound that can be used in a variety of applications, ranging from drug synthesis to chemical transformations. CMMX is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds, and its use has been increasing in recent years due to its high reactivity and low cost.
Applications De Recherche Scientifique
CMMX has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as pharmaceuticals and other organic molecules. It is also used in the synthesis of polymers, such as polyurethanes, and in the production of boron-containing polymers, such as poly(2-methoxy-5-chlorophenyl-5,5-dimethyl-1,3,2-dioxaborinane). In addition, CMMX can be used in the synthesis of fluorinated compounds, such as perfluorinated alcohols, and in the synthesis of polymers with special properties, such as biodegradable polymers.
Mécanisme D'action
The mechanism of action of CMMX is not well understood, but it is believed to involve the formation of a boronic ester, which can then react with other molecules to form a variety of products. The boronic ester can also react with other molecules to form polymers and other compounds. In addition, CMMX can react with itself to form polymers, which can be used for a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMX are not well understood. However, it is known that CMMX can be toxic to some organisms, and it is also believed to be a mutagen. In addition, CMMX has been shown to interfere with the metabolism of some drugs, such as the antifungal drug fluconazole.
Avantages Et Limitations Des Expériences En Laboratoire
CMMX has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is highly reactive, making it ideal for a variety of synthetic reactions. In addition, CMMX is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in lab experiments. CMMX is toxic and can cause irritation if it comes into contact with the skin or eyes. It is also flammable and should be handled with caution.
Orientations Futures
CMMX has a wide range of potential applications in the future. It could be used in the synthesis of new pharmaceuticals, as well as in the production of polymers with special properties, such as biodegradable polymers. In addition, CMMX could be used in the synthesis of fluorinated compounds, such as perfluorinated alcohols, and in the synthesis of polymers with special properties, such as biodegradable polymers. CMMX could also be used in the synthesis of new catalysts and in the development of new catalytic processes. Finally, CMMX could be used in the development of new materials, such as nanomaterials, for use in a variety of applications.
Propriétés
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-12(2)7-16-13(17-8-12)10-6-9(14)4-5-11(10)15-3/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFNVZVTMOBXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)

![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)



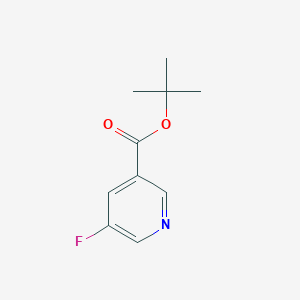
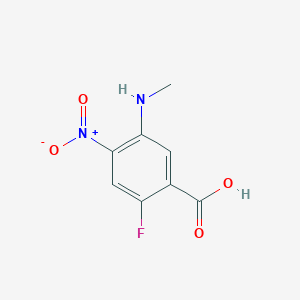
![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)
